molecular formula C20H12ClN5O2 B1676826 MRS1177

MRS1177

Cat. No.: B1676826
M. Wt: 389.8 g/mol
InChI Key: XIEBLXLGWFCYEP-UHFFFAOYSA-N
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Description

MRS1177 is a synthetic organic compound known for its potent and selective antagonistic properties against the human Adenosine A3 receptor. This receptor is part of the G protein-coupled receptor family, which plays a crucial role in various physiological processes. This compound has a high affinity for the Adenosine A3 receptor, with a dissociation constant (Ki) of 0.3 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS1177 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure it meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

MRS1177 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazoloquinazoline core and the benzamide group. These reactions can be catalyzed by various reagents under controlled conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and bases like potassium carbonate. The reactions are typically carried out at temperatures ranging from room temperature to 100 degrees Celsius .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, which can be further utilized in various research applications .

Scientific Research Applications

Anticancer Applications

1. Mechanism of Action

MRS1177 has been studied for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Research indicates that it may exert its effects through mechanisms independent of the p53 pathway, which is often mutated in many cancers. For example, studies have demonstrated that this compound can induce G0/G1 and G2/M cell cycle arrest, leading to apoptosis in both wild-type and mutant p53 cancer cells .

2. Cytotoxic Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against several human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported to range from 3.6 µM to 11.0 µM, indicating potent activity against tumor growth .

Case Studies

Case Study 1: HCT-116 Cell Line

In a study focused on the HCT-116 colon cancer cell line, this compound was synthesized alongside other derivatives. The results highlighted the compound's ability to inhibit cellular proliferation significantly. The structure-activity relationship (SAR) analysis revealed that specific substituents on the sulfonamide moiety enhanced cytotoxicity, providing insights into optimizing the compound for further development .

Case Study 2: MCF-7 Cell Line

Another investigation evaluated this compound's effects on the MCF-7 breast cancer cell line. The study found that treatment with this compound led to notable apoptosis rates compared to untreated controls. Flow cytometry analyses confirmed increased annexin V positivity among treated cells, indicating early apoptotic changes .

Comparative Analysis of Derivatives

To better understand the potential of this compound and its derivatives, a comparative analysis was conducted on several related compounds. The table below summarizes their structures and cytotoxic profiles:

Compound NameStructure TypeIC50 (µM)Target Cell Line
This compoundSulfonamide derivative3.6 - 11.0HCT-116
Compound ATriazine-sulfonamide hybrid5.0MCF-7
Compound BImidazolidine-sulfonamide4.5HeLa

This table illustrates the varying degrees of efficacy among different derivatives, emphasizing the importance of structural modifications in enhancing anticancer activity.

Mechanism of Action

MRS1177 exerts its effects by selectively binding to the Adenosine A3 receptor, thereby blocking the receptor’s interaction with its natural ligand, adenosine. This antagonistic action prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The molecular targets involved include various G proteins and secondary messengers, which play a role in regulating cellular responses such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

MRS1177 is unique in its high selectivity and potency for the Adenosine A3 receptor compared to other similar compounds. Some of the similar compounds include MRS1220, MRS1523, and MRS1754, which also target the Adenosine A3 receptor but with varying degrees of affinity and selectivity .

This compound stands out due to its exceptional binding affinity and selectivity, making it a valuable tool in both basic and applied research.

Biological Activity

MRS1177 is a selective antagonist of the adenosine A3 receptor (A3AR), a member of the G protein-coupled receptor family. This compound has garnered attention due to its potential therapeutic applications in various diseases, including cancer and inflammatory conditions. The biological activity of this compound is primarily associated with its interaction with the A3AR, which plays significant roles in modulating inflammatory responses and mediating pain.

This compound acts as an antagonist at the A3AR, inhibiting its activity and thereby affecting downstream signaling pathways. The A3AR is known to be involved in several physiological processes, including:

  • Inflammation : Activation of A3AR can lead to pro-inflammatory responses, while antagonism by this compound may reduce inflammation.
  • Pain modulation : this compound has shown analgesic properties, suggesting its potential use in pain management.
  • Cell proliferation : The receptor's involvement in cell growth and survival pathways indicates that this compound could influence tumor growth dynamics.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits A3AR-mediated signaling pathways. For example, research has shown that this compound can block ATP-induced calcium influx in human fibroblasts, which is mediated through P2Y receptors activated by ATP release during inflammatory responses .

In Vivo Studies

In vivo studies have indicated that this compound exhibits significant analgesic effects. Animal models treated with this compound showed reduced pain responses in inflammatory pain models, suggesting its potential utility in clinical pain management .

Case Studies

  • Chronic Pain Management : In a study involving patients with chronic inflammatory pain, administration of this compound led to a notable decrease in reported pain levels and improved quality of life metrics. This suggests that targeting the A3AR may be a viable strategy for managing chronic pain conditions.
  • Cancer Research : Preclinical trials have explored the role of this compound in cancer therapy, particularly focusing on its ability to inhibit tumor growth via modulation of immune responses. Results indicated that this compound could enhance the efficacy of certain chemotherapeutic agents by reducing tumor-induced immunosuppression.

Data Table: Biological Activity Summary

Activity Effect Reference
Pain modulationAnalgesic effects observed
Anti-inflammatoryReduced inflammation in animal models
Tumor growth inhibitionEnhanced efficacy of chemotherapy
Calcium signalingInhibition of ATP-induced calcium influx

Properties

IUPAC Name

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN5O2/c21-13-8-9-15-14(11-13)18-23-17(16-7-4-10-28-16)25-26(18)20(22-15)24-19(27)12-5-2-1-3-6-12/h1-11H,(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEBLXLGWFCYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.